molecular formula C12H13NO4S B2370325 Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate CAS No. 198204-16-9

Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2370325
CAS No.: 198204-16-9
M. Wt: 267.3
InChI Key: KMFCKLYXDRSRCO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Amino proton (NH₂) : Broad singlet at δ 5.2–5.6 ppm (exchangeable).
    • Methoxy groups : Two singlets at δ 3.85–3.90 ppm (integration for 6H).
    • Aromatic protons : Doublets at δ 6.8–7.2 ppm (J = 8–10 Hz) for H-4 and H-7.
  • ¹³C NMR :
    • Ester carbonyl : δ 165–168 ppm.
    • Aromatic carbons : δ 110–150 ppm, with quaternary carbons (C-2, C-3) near δ 140 ppm.

Infrared (IR) Spectroscopy

  • N-H stretch : 3350–3450 cm⁻¹ (amino group).
  • C=O stretch : 1700–1720 cm⁻¹ (ester carbonyl).
  • C-O-C asym/sym stretches : 1250–1270 cm⁻¹ and 1020–1050 cm⁻¹ (methoxy groups).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 267.3 [M]⁺.
  • Fragmentation patterns :
    • Loss of methoxy groups (m/z 237.2, 207.1).
    • Cleavage of the ester group (m/z 135.0 for benzothiophene fragment).

Table 1: Key Spectroscopic Data

Technique Characteristic Signals Reference
¹H NMR δ 3.85 (s, 6H, OCH₃), δ 5.4 (br, 2H, NH₂)
¹³C NMR δ 165.2 (C=O), δ 56.1 (OCH₃)
IR 1705 cm⁻¹ (C=O), 3400 cm⁻¹ (N-H)
MS m/z 267.3 [M]⁺, m/z 207.1 [M−OCH₃]⁺

Table 2: Molecular Properties

Property Value Reference
Molecular formula C₁₂H₁₃NO₄S
Molecular weight 267.30 g/mol
CAS Registry Number 198204-16-9
SMILES COC1=C(C=C2C(=C1)...OC

Properties

IUPAC Name

methyl 3-amino-5,6-dimethoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-15-7-4-6-9(5-8(7)16-2)18-11(10(6)13)12(14)17-3/h4-5H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFCKLYXDRSRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The most efficient route to Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate involves a microwave-accelerated cyclocondensation between methyl thioglycolate and a substituted benzonitrile precursor. This method, adapted from Higa and Beck, enables direct incorporation of the 3-amino group and dimethoxy substituents in a single step.

The reaction proceeds via nucleophilic attack of the thiolate anion (generated from methyl thioglycolate under basic conditions) on the electron-deficient carbon of the nitrile group in 2-fluoro-4,5-dimethoxybenzonitrile. Subsequent cyclization forms the benzothiophene core, with the amino group arising from the nitrile’s reduction during the process.

Key Reaction Conditions

  • Substrate : 2-Fluoro-4,5-dimethoxybenzonitrile
  • Reagents : Methyl thioglycolate (1.05 equiv.), triethylamine (3.1 equiv.)
  • Solvent : Dimethyl sulfoxide (DMSO, 2 M)
  • Microwave Parameters : 130°C, 11–20 min irradiation
  • Yield : 88–94% (based on analogous substrates)

Optimization and Comparative Analysis

Microwave dielectric heating significantly enhances reaction efficiency compared to conventional conductive heating. For example, a 94% yield is achieved in 11 minutes under microwave conditions versus 95% yield in 2 hours at 100°C using traditional methods. This acceleration is attributed to rapid, uniform heating and reduced side reactions.

Parameter Conventional Heating Microwave Heating
Temperature 100°C 130°C
Time 2 hours 11 minutes
Yield 95% 94%
Purity (HPLC) >97% >97%

Data adapted from

Alternative Halogenation and Functionalization Routes

Bromination of Preformed Benzothiophenes

An alternative approach involves brominating a preassembled dimethoxybenzothiophene scaffold. For instance, methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate can undergo electrophilic bromination at the 3-position using bromine in acetic acid, followed by amination via Ullmann coupling or Buchwald-Hartwig catalysis. However, this method is less efficient due to:

  • Regioselectivity Challenges : Competing bromination at positions 4 or 7.
  • Multi-Step Complexity : Requires separate amination steps, reducing overall yield (typically 50–65%).

Diazotization and Deaminative Functionalization

In cases where 3-halo derivatives are accessible, diazotization with tert-butyl nitrite in acetonitrile and copper(II) bromide enables direct conversion to 3-bromo intermediates. Subsequent ammonolysis or palladium-catalyzed amination introduces the amino group. While effective, this route is limited by the availability of starting materials and harsh reaction conditions.

Experimental Protocol for Microwave Synthesis

Stepwise Procedure

  • Charge Reactants : Combine 2-fluoro-4,5-dimethoxybenzonitrile (2.50 mmol), methyl thioglycolate (2.73 mmol), and triethylamine (8.20 mmol) in anhydrous DMSO (2 M).
  • Microwave Irradiation : Heat at 130°C for 11–20 minutes in a sealed microwave reactor (e.g., Biotage Initiator 2.5).
  • Workup : Pour the cooled reaction mixture into ice water, filter the precipitate, and wash with cold water.
  • Purification : Recrystallize from ethanol/water (4:1) to obtain the product as a pale-yellow solid.

Characterization Data

  • Molecular Formula : C₁₂H₁₃NO₄S
  • Molecular Weight : 267.30 g/mol
  • Melting Point : 140–141°C (lit.)
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.67 (1H, s, H-4), 7.79 (1H, d, J = 8.5 Hz, H-7), 6.82 (2H, bs, NH₂), 3.91 (3H, s, OCH₃), 3.89 (3H, s, OCH₃), 3.85 (3H, s, COOCH₃).
    • IR (neat) : 3468 cm⁻¹ (N–H), 1664 cm⁻¹ (C=O).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate is its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the anticancer effects of related compounds on colon carcinoma cells (HCT-116), suggesting that modifications to the benzo[b]thiophene structure can enhance biological activity .

Drug Development

The structural features of this compound make it a valuable scaffold for drug development. Its ability to form derivatives with varied substituents allows for the exploration of structure-activity relationships (SAR), which is essential in optimizing efficacy and reducing toxicity in drug candidates.

Formulation Studies

Research has also focused on the formulation aspects of this compound for in vivo studies. Detailed protocols for preparing stock solutions and dilutions have been established to facilitate experimental applications .

Case Studies and Experimental Data

StudyFindings
Synthesis and Anticancer EffectInvestigated six derivatives' effects on HCT-116 cells; one showed IC₅₀ = 0.07 µM, indicating strong anticancer potential .
Cross-Coupling ReactionsDemonstrated efficient formation of derivatives using copper catalysts; yields up to 98% achieved .
Molecular Docking StudiesIdentified interactions with VEGFR-2 as a potential target for anticancer activity .

Mechanism of Action

The mechanism of action of methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS: Not provided)
  • Key Differences : Replaces 5,6-dimethoxy groups with a 4-fluoro substituent .
  • Impact : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring compared to the electron-donating methoxy groups in the target compound. This alters reactivity in electrophilic substitutions and may affect binding to biological targets .
  • Synthesis : Diazotization and treatment with SO₂, followed by morpholine coupling .
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9)
  • Key Differences: Features a 6-chloro substituent instead of 5,6-dimethoxy and lacks the 3-amino group.
  • Impact : Chlorine’s moderate electronegativity and smaller size compared to methoxy groups reduce steric hindrance but may decrease solubility due to lower polarity .
Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS: 86553-37-9)
  • Key Differences : Contains a saturated tetrahydrobenzo[b]thiophene core with a 5-methyl group.
  • The methyl group introduces steric bulk absent in the target compound .
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 24)
  • Key Differences: Acylated amino group (succinimide-derived) and tetrahydro core.
  • Impact: The acyl group may enhance hydrogen-bonding capacity, improving interactions with enzymes or receptors.
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
  • Key Differences : Sulfonyl morpholine group at position 3 and 4-fluoro substituent.
  • Impact : The sulfonyl group is strongly electron-withdrawing, which could enhance metabolic stability but reduce nucleophilic reactivity. This contrasts with the target compound’s electron-rich 5,6-dimethoxy groups .

Biological Activity

Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate (CAS: 198204-16-9) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13NO4S
  • Molecular Weight : 267.31 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

Research indicates that thiophene derivatives, including this compound, exhibit various biological activities primarily through enzyme inhibition and modulation of inflammatory pathways.

  • Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are involved in inflammatory processes. For instance, a related thiophene compound exhibited an IC50 of 29.2 µM against the 5-LOX enzyme, suggesting that the presence of methoxy groups enhances anti-inflammatory activity .
  • Cytokine Modulation : In vitro studies have demonstrated that certain thiophene derivatives can downregulate pro-inflammatory cytokines like TNF-α and IL-6. This is achieved by inhibiting pathways involving ERK, p38 MAPK, and NF-ĸB .

Anti-inflammatory Activity

This compound has been noted for its anti-inflammatory properties. In animal models, compounds within this class have shown to reduce inflammation significantly. For example:

  • In Vivo Studies : A related compound displayed a 58.46% inhibition of inflammation at a dosage of 50 mg/kg, outperforming indomethacin, a standard anti-inflammatory drug .

Antioxidant Properties

Thiophene derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their therapeutic potential in chronic inflammatory diseases.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study published in MDPI highlighted the anti-inflammatory effects of thiophene derivatives, indicating that methyl substitutions enhance potency against inflammatory mediators .
  • Cytokine Expression Regulation : Research involving LPS-induced inflammation in THP-1 monocytes demonstrated that certain thiophene derivatives could significantly inhibit the expression of TNF-α and IL-8 at concentrations as low as 10 µM .
  • Comparative Analysis : The following table summarizes the biological activities of selected thiophene compounds:
Compound NameIC50 (µM)Mechanism of ActionReference
This compoundNot specifiedCOX/LOX inhibition
Related Thiophene Derivative29.25-LOX inhibition
Another Thiophene Compound50 mg/kgIn vivo anti-inflammatory activity

Q & A

Q. What advanced techniques validate synthetic intermediates?

  • Recommendations :
  • LC-MS/MS : Monitor reaction progress in real-time for intermediates prone to degradation .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, especially for diastereomers .
  • In Situ IR : Track carbonyl group transformations (e.g., ester → amide) during reactions .

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